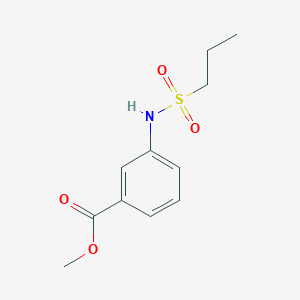

Methyl 3-(propane-1-sulfonamido)benzoate

Description

Methyl 3-(propane-1-sulfonamido)benzoate is a sulfonamide-containing aromatic ester with a molecular formula of C₁₁H₁₅NO₄S. The compound features a benzoate backbone substituted at the meta position with a propane-1-sulfonamido group.

Properties

IUPAC Name |

methyl 3-(propylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-7-17(14,15)12-10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUQYXMQPAMDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(propane-1-sulfonamido)benzoate, with the molecular formula CHNOS, is an aromatic sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester group attached to a benzoic acid framework, along with a propane-1-sulfonamido moiety. This structure is significant as it influences the compound's solubility and interaction with biological targets.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Sulfonamides, in general, are known to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes. The inhibition of these enzymes can lead to alterations in pH regulation and ion transport across cell membranes, impacting cellular functions and potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrases : A study highlighted the importance of isoform-selective inhibitors for human carbonic anhydrase III (hCA III), which is implicated in various diseases. Although this compound was not directly tested, its structural relatives have demonstrated significant inhibitory activity against hCA III, indicating potential for this compound .

- Biological Activity Screening : The compound has been noted for its application in biological activity screening, suggesting its utility in drug discovery processes aimed at identifying new therapeutic agents.

- Synthesis of Derivatives : this compound serves as a precursor for synthesizing new heterocyclic compounds and enaminonitrile derivatives, which may possess enhanced biological activities compared to the parent compound .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other sulfonamide derivatives:

Comparison with Similar Compounds

Key Differences :

- Directing Group Efficacy : Sulfonamides (as in the target compound) are weaker coordinating groups compared to N,O-bidentate systems, which are proven to enhance regioselectivity in palladium-catalyzed C–H activation .

- Synthetic Accessibility: this compound likely requires sulfonylation of 3-aminobenzoic acid derivatives followed by esterification. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized via amide coupling between 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

Physicochemical Properties

- Solubility : The methyl ester in this compound may enhance lipophilicity compared to the hydroxyl-containing N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.

- Stability : Sulfonamides are generally resistant to hydrolysis under mild conditions, whereas amides (as in the comparator compound) may hydrolyze in acidic/basic environments.

Reactivity in Catalysis

- N,O-Bidentate Systems : Proven to facilitate Pd(II)-catalyzed C–H arylation and olefination due to strong chelation with metal centers .

- Sulfonamide Systems: Limited evidence exists for their use in C–H activation; their weaker coordination may require harsher reaction conditions or auxiliary ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.